molecular formula C11H6Br2O2 B2380399 5-(2,5-Dibromophenyl)furan-2-carbaldehyde CAS No. 591723-91-0

5-(2,5-Dibromophenyl)furan-2-carbaldehyde

Cat. No.: B2380399
CAS No.: 591723-91-0
M. Wt: 329.975
InChI Key: CXDBOCHHFYJLDF-UHFFFAOYSA-N
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Description

5-(2,5-Dibromophenyl)furan-2-carbaldehyde is a chemical compound that belongs to the class of furan aldehydes. It is characterized by the presence of a furan ring substituted with a 2,5-dibromophenyl group and an aldehyde functional group. This compound appears as a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dibromophenyl)furan-2-carbaldehyde typically involves the bromination of phenylfuran derivatives followed by formylation. One common method involves the reaction of 2,5-dibromobenzene with furan-2-carbaldehyde under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and formylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dibromophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used to replace the bromine atoms under appropriate conditions.

Major Products Formed

    Oxidation: 5-(2,5-Dibromophenyl)furan-2-carboxylic acid.

    Reduction: 5-(2,5-Dibromophenyl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2,5-Dibromophenyl)furan-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,5-Dibromophenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The bromine atoms may also contribute to the compound’s reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,5-Dichlorophenyl)furan-2-carbaldehyde
  • 5-(2,5-Difluorophenyl)furan-2-carbaldehyde
  • 5-(2,5-Dimethylphenyl)furan-2-carbaldehyde

Uniqueness

5-(2,5-Dibromophenyl)furan-2-carbaldehyde is unique due to the presence of bromine atoms, which enhance its reactivity and potential biological activities compared to its chlorinated, fluorinated, and methylated analogs. The bromine atoms also influence the compound’s physical properties, such as melting point and solubility .

Properties

IUPAC Name

5-(2,5-dibromophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Br2O2/c12-7-1-3-10(13)9(5-7)11-4-2-8(6-14)15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDBOCHHFYJLDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=CC=C(O2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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